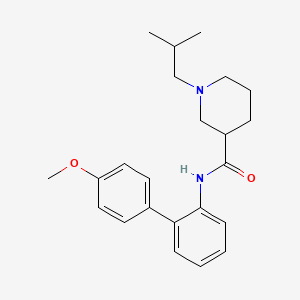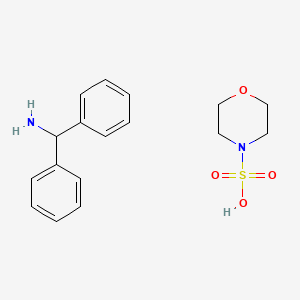
1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. This compound is known to bind with high affinity to the CB2 receptor, which is found primarily in immune cells and tissues. The CB2 receptor is known to play a role in modulating immune responses, inflammation, and pain perception. In recent years, there has been increasing interest in the potential therapeutic applications of CB2 receptor agonists, including A-836,339.
作用機序
The mechanism of action of 1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide involves its binding to the CB2 receptor, which is found primarily in immune cells and tissues. Activation of the CB2 receptor has been shown to modulate immune responses, inflammation, and pain perception. 1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has been shown to have high affinity for the CB2 receptor, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including modulation of immune responses, inflammation, and pain perception. Activation of the CB2 receptor by 1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. 1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has also been shown to reduce pain perception in animal models of neuropathic and inflammatory pain.
実験室実験の利点と制限
One advantage of using 1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide in lab experiments is its high affinity for the CB2 receptor, which may allow for more precise modulation of immune responses, inflammation, and pain perception. However, one limitation of using 1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide is its potential to interact with other receptors or signaling pathways, which may complicate interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide and other CB2 receptor agonists. One area of research could focus on the development of more selective CB2 receptor agonists, which may have fewer off-target effects. Another area of research could focus on the potential therapeutic applications of CB2 receptor agonists in the treatment of other conditions, such as autoimmune diseases or cancer. Additionally, research could focus on the development of novel delivery methods for CB2 receptor agonists, such as targeted nanoparticles or liposomes.
合成法
The synthesis of 1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide involves several steps, starting with the reaction of 4'-methoxy-2-biphenylcarboxylic acid with isobutylamine to form the corresponding amide. This amide is then reacted with piperidine and phosgene to form the final compound, 1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide. The synthesis of 1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has been described in several publications, including a patent application filed by Abbott Laboratories in 2006.
科学的研究の応用
1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has been the subject of several scientific studies investigating its potential therapeutic applications. One area of research has focused on the use of CB2 receptor agonists for the treatment of inflammatory and neuropathic pain. A study published in the Journal of Pharmacology and Experimental Therapeutics in 2010 found that 1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide was effective in reducing pain in a mouse model of neuropathic pain. Another study published in the European Journal of Pharmacology in 2013 found that 1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide was effective in reducing inflammation and pain in a rat model of arthritis.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)phenyl]-1-(2-methylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-17(2)15-25-14-6-7-19(16-25)23(26)24-22-9-5-4-8-21(22)18-10-12-20(27-3)13-11-18/h4-5,8-13,17,19H,6-7,14-16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNCJFCJEVWVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC(C1)C(=O)NC2=CC=CC=C2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isobutyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)methyl]phenol](/img/structure/B6133742.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B6133755.png)
![4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]amino}-1-(4-hydroxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6133757.png)

![1-[(4-methylbenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B6133784.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-4-methoxybenzenesulfonohydrazide](/img/structure/B6133791.png)
![N-{amino[(4,7-dimethyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenyl)acetamide](/img/structure/B6133805.png)
![4-[(3-fluorobenzyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6133824.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6133827.png)
![(3S)-1-isobutyl-3-methyl-4-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperazinone](/img/structure/B6133828.png)
![[1-(1,3-benzodioxol-4-ylmethyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B6133835.png)
![9-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6133844.png)